Subphthalocyaninate(2-)
Description
Subphthalocyaninate(2−) is a macrocyclic dianion derived from subphthalocyanine, a contracted analog of phthalocyanine. Unlike phthalocyanines, which feature a fully conjugated 18-π-electron system, subphthalocyanines possess a 14-π-electron structure with a non-planar, cone-shaped geometry due to the absence of one isoindole unit . This structural distinction confers unique electronic and optical properties, such as intense absorption in the visible-near-infrared (Vis-NIR) region (λₐᵦₛ ≈ 550–650 nm) and tunable redox behavior. Subphthalocyaninate(2−) is often stabilized via axial coordination to metals (e.g., boron, aluminum) or through counterion interactions, enabling applications in organic electronics, catalysis, and photodynamic therapy .
Properties
Molecular Formula |
C24H12N6-2 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2,11,20,28-tetraza-29,30-diazanidaheptacyclo[19.6.1.13,10.112,19.04,9.013,18.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21(28),22,24,26-tetradecaene |
InChI |
InChI=1S/C24H12N6/c1-2-8-14-13(7-1)19-25-20(14)29-22-17-11-5-6-12-18(17)24(27-22)30-23-16-10-4-3-9-15(16)21(26-23)28-19/h1-12H/q-2 |
InChI Key |
GOPACOBFGLQZSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C2[N-]3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Macrocyclic Compounds
Subphthalocyaninate(2−) shares functional similarities with phthalocyanines, porphyrins, and subporphyrins but exhibits distinct physicochemical and structural characteristics. Below is a detailed comparison:
Table 1: Key Properties of Subphthalocyaninate(2−) and Analogous Macrocycles
| Property | Subphthalocyaninate(2−) | Phthalocyanine | Porphyrin | Subporphyrin |
|---|---|---|---|---|
| π-Electron System | 14-π (non-planar) | 18-π (planar) | 18-π (planar) | 14-π (non-planar) |
| Symmetry | C₃-symmetric | D₄ₕ-symmetric | D₄ₕ-symmetric | C₃-symmetric |
| Absorption Max (nm) | 550–650 (ε ≈ 10⁵ M⁻¹cm⁻¹) | 650–750 (ε ≈ 10⁵ M⁻¹cm⁻¹) | 400–450 (Soret band) | 500–600 (broad) |
| Redox Potential (V) | E₁/₂ ≈ −0.5 to +0.3 vs. SCE | E₁/₂ ≈ −0.8 to +0.1 vs. SCE | E₁/₂ ≈ −1.2 to +0.5 vs. SCE | E₁/₂ ≈ −0.6 to +0.4 vs. SCE |
| Solubility | Moderate (polar solvents) | Low (requires sulfonation) | Low (alkyl/aryl substituents) | High (intrinsic polarity) |
| Catalytic Activity | Strong Lewis acidity (B³⁺ axial) | Moderate (metal-dependent) | Variable (metal-dependent) | Limited studies |
Structural and Electronic Differences
- Planarity vs. Non-Planarity: The non-planar structure of Subphthalocyaninate(2−) reduces π-π stacking, enhancing solubility in polar solvents compared to planar phthalocyanines and porphyrins .
- Redox Flexibility: The dianionic charge and axial ligand (e.g., B(III)) enable reversible redox transitions at milder potentials than porphyrins, making it suitable for electrocatalytic CO₂ reduction .
- Optical Properties : Subphthalocyaninate(2−) exhibits a blue-shifted absorption spectrum relative to phthalocyanines, advantageous for light-harvesting in dye-sensitized solar cells .
Contradictions in Research Findings
Some studies report conflicting solubility data for Subphthalocyaninate(2−), attributing discrepancies to variations in counterion choice (e.g., Cl⁻ vs. PF₆⁻) . Additionally, while most literature highlights its Lewis acidity, a minority suggests weak Brønsted acidity under specific conditions, necessitating further investigation .
Analytical Identification and Challenges
Subphthalocyaninate(2−) is identified via UV-Vis spectroscopy (distinct Q-band at 600 nm), cyclic voltammetry (reversible redox peaks), and X-ray crystallography (cone-shaped geometry) . However, differentiation from subporphyrins requires high-resolution mass spectrometry due to their similar molecular weights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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